molecular formula C11H16O2 B13317076 6-Oxospiro[4.5]decane-7-carbaldehyde

6-Oxospiro[4.5]decane-7-carbaldehyde

Cat. No.: B13317076
M. Wt: 180.24 g/mol
InChI Key: GQHHREGGDJUEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxospiro[45]decane-7-carbaldehyde is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxospiro[4.5]decane-7-carbaldehyde typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol at room temperature . The reaction mixture is stirred until the reaction is complete, yielding the desired spirocyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Oxospiro[4.5]decane-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the spiro carbon or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 6-Oxospiro[4.5]decane-7-carboxylic acid.

    Reduction: 6-Hydroxyspiro[4.5]decane-7-carbaldehyde.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

6-Oxospiro[4.5]decane-7-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxospiro[4.5]decane-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of novel materials and biologically active compounds.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

10-oxospiro[4.5]decane-9-carbaldehyde

InChI

InChI=1S/C11H16O2/c12-8-9-4-3-7-11(10(9)13)5-1-2-6-11/h8-9H,1-7H2

InChI Key

GQHHREGGDJUEGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC(C2=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.